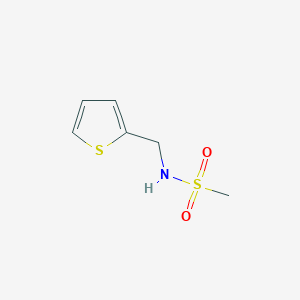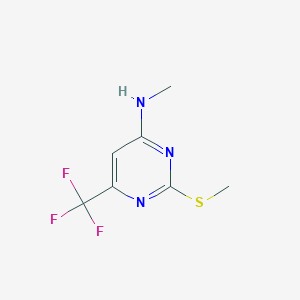![molecular formula C12H20N6O6S B3129297 N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine CAS No. 339020-86-9](/img/structure/B3129297.png)
N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine
Descripción general
Descripción
“N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine” is a complex organic compound. It contains a pyridinamine group, which is a type of nitrogen-containing heterocycle. It also has a piperazino group, which is a type of secondary amine, and a methylsulfonyl group, which is a type of organosulfur compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridinamine ring, the introduction of the nitro groups, and the attachment of the piperazino and methylsulfonyl groups. Unfortunately, without specific literature or research on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridinamine ring would likely contribute to the compound’s aromaticity, while the nitro groups could potentially make the compound more reactive. The piperazino and methylsulfonyl groups would also likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitro groups could potentially make the compound more reactive. The compound’s solubility, melting point, boiling point, and other physical and chemical properties would also be influenced by its molecular structure .Aplicaciones Científicas De Investigación
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, plays a significant role in the rational design of drugs due to its presence in a wide range of therapeutic agents. The modification of the substitution pattern on the piperazine nucleus results in significant differences in the medicinal potential of the resultant molecules. Research emphasizes the flexibility of piperazines as building blocks for drug discovery, highlighting their role in central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The adaptability of piperazine-based molecular fragments supports their use in designing molecules for various diseases, underscoring the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine as a vital building block in anti-TB molecules, offering insights into the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB compounds. The review suggests that focusing on piperazine can aid in developing safer, selective, and cost-effective anti-mycobacterial agents, indicating the compound's significant role in addressing tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Serotonin 5-HT(6) Receptor Ligands
Research on the role of 5-HT(6) receptor antagonists in treating learning and memory disorders has identified piperazine derivatives as selective antagonists. These findings suggest the therapeutic potential of piperazine derivatives in cognition enhancement, supported by behavioral studies and in vivo microdialysis showing increases in extracellular glutamate levels in the frontal cortex. This underscores the significance of piperazine derivatives in exploring treatments for cognitive disorders (Russell & Dias, 2002).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N,1-dimethyl-6-(4-methylsulfonylpiperazin-1-yl)-3,5-dinitro-4H-pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O6S/c1-13-11-9(17(19)20)8-10(18(21)22)12(14(11)2)15-4-6-16(7-5-15)25(3,23)24/h13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUOZSRXVAPZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123883 | |
| Record name | 1,4-Dihydro-N,1-dimethyl-6-[4-(methylsulfonyl)-1-piperazinyl]-3,5-dinitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339020-86-9 | |
| Record name | 1,4-Dihydro-N,1-dimethyl-6-[4-(methylsulfonyl)-1-piperazinyl]-3,5-dinitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339020-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-N,1-dimethyl-6-[4-(methylsulfonyl)-1-piperazinyl]-3,5-dinitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B3129219.png)

![5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B3129226.png)
![N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B3129237.png)
![Ethyl 4-[2-chloro-5-(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B3129243.png)

![ethyl 2-[(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)sulfonyl]acetate](/img/structure/B3129261.png)
![Methyl 3-[(5-phenyl-3-isoxazolyl)methoxy]-2-thiophenecarboxylate](/img/structure/B3129263.png)
![Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B3129268.png)
![Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3129270.png)
![Ethyl 3-(2-{2-[(ethylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3129276.png)
![N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3129279.png)
![4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3129285.png)
![5-methyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3129301.png)